molecular formula C27H19FN4O2S B2368982 5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-2-(1H-indol-3-ylmethyl)-2H-imidazo[1,2-c]quinazolin-3-one CAS No. 1024256-34-5

5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-2-(1H-indol-3-ylmethyl)-2H-imidazo[1,2-c]quinazolin-3-one

Cat. No.: B2368982
CAS No.: 1024256-34-5
M. Wt: 482.53
InChI Key: GECHKJWCGOPWIW-UHFFFAOYSA-N
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Description

5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-2-(1H-indol-3-ylmethyl)-2H-imidazo[1,2-c]quinazolin-3-one is a useful research compound. Its molecular formula is C27H19FN4O2S and its molecular weight is 482.53. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors could be potential targets for this compound.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound may interact with its targets, causing changes that result in these biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways

Result of Action

Given the various biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Properties

IUPAC Name

5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-2-(1H-indol-3-ylmethyl)-2H-imidazo[1,2-c]quinazolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19FN4O2S/c28-18-11-9-16(10-12-18)24(33)15-35-27-31-22-8-4-2-6-20(22)25-30-23(26(34)32(25)27)13-17-14-29-21-7-3-1-5-19(17)21/h1-12,14,23,29H,13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECHKJWCGOPWIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC(=O)C6=CC=C(C=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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